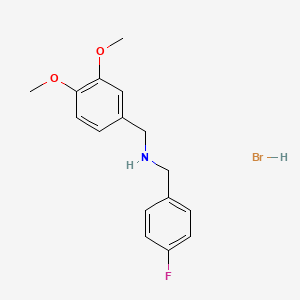

![molecular formula C11H12BrNO3 B3122172 4-[(2-Bromobutanoyl)amino]benzoic acid CAS No. 300708-07-0](/img/structure/B3122172.png)

4-[(2-Bromobutanoyl)amino]benzoic acid

Vue d'ensemble

Description

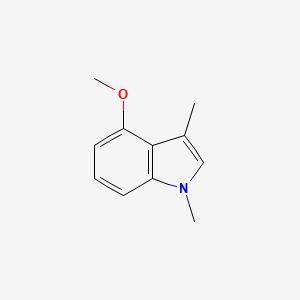

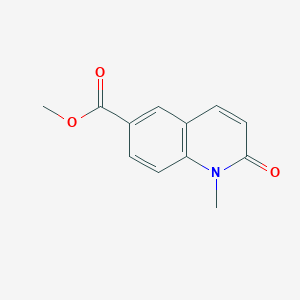

4-[(2-Bromobutanoyl)amino]benzoic acid is a chemical compound with the molecular formula C11H12BrNO3 and a molecular weight of 286.12 . It is also known by other synonyms such as 4-[(2-bromo-1-oxobutyl)amino]benzoic acid and Benzoic acid, 4-[(2-bromo-1-oxobutyl)amino]- .

Molecular Structure Analysis

The molecular structure of 4-[(2-Bromobutanoyl)amino]benzoic acid consists of a benzoic acid group attached to a bromobutanoyl amino group . The exact 3D structure can be viewed using specialized software or online databases .Chemical Reactions Analysis

Specific chemical reactions involving 4-[(2-Bromobutanoyl)amino]benzoic acid are not detailed in the available resources. It’s likely that this compound can participate in various chemical reactions typical for carboxylic acids and amines .Physical And Chemical Properties Analysis

4-[(2-Bromobutanoyl)amino]benzoic acid has a predicted boiling point of 475.3±30.0 °C and a predicted density of 1.575±0.06 g/cm3 . Its pKa is predicted to be 4.25±0.10 .Applications De Recherche Scientifique

Antimicrobial Agents

PABA derivatives exhibit promising antimicrobial activity. Researchers have synthesized Schiff bases by combining PABA with aromatic aldehydes, such as salicylaldehydes and 5-nitrofurfural. These compounds have demonstrated antibacterial effects, including inhibition of methicillin-resistant Staphylococcus aureus (MIC from 15.62 µM). Additionally, they possess moderate antimycobacterial activity (MIC ≥ 62.5 µM) and potent broad-spectrum antifungal properties (MIC of ≥ 7.81 µM) .

Cytotoxicity in Cancer Cells

Certain Schiff bases derived from PABA also exhibit notable cytotoxicity against cancer cells. For instance, they have shown efficacy against the HepG2 cell line, with an IC50 value of ≥ 15.0 µM. These findings highlight their potential as candidates for cancer therapy .

Folate Precursor and Metabolic Pathways

PABA plays a crucial role in the synthesis of folic acid (vitamin B9) in various organisms. While humans can synthesize folic acid de novo, many bacterial species, yeasts, and plants rely on PABA as a substrate for folic acid biosynthesis. Understanding these metabolic pathways is essential for drug development and combating folate-related diseases .

Industrial Applications

PABA has industrial applications beyond its biological roles. It serves as a precursor in the production of certain dyes, pharmaceuticals, and UV-absorbing compounds. Its chemical versatility makes it valuable in synthetic processes .

Material Science and Optical Properties

PABA derivatives have been investigated for their structural, optical, and thermal properties. Researchers have explored their lattice strain and optical behavior, providing insights into potential material applications .

Adhesive and Cross-Linking Agents

In recent years, citric acid (a derivative of PABA) has been studied as an active cross-linker in biomaterials and wood binders. It contributes to the upgrading of bioadhesives and synthetic adhesives, demonstrating its potential in various applications .

Mécanisme D'action

Target of Action

The primary targets of the compound “4-[(2-Bromobutanoyl)amino]benzoic acid” are currently unknown. This compound is a derivative of benzoic acid , which is known to bind to amino acids . .

Mode of Action

It is known that benzoic acid derivatives can undergo reactions at the benzylic position , which could potentially influence its interaction with its targets.

Pharmacokinetics

The compound has a predicted boiling point of 475.3±30.0 °C and a density of 1.575±0.06 g/cm3 . Its pKa is predicted to be 4.25±0.10 , which could influence its absorption and distribution in the body.

Safety and Hazards

While specific safety data for 4-[(2-Bromobutanoyl)amino]benzoic acid is not available, general precautions for handling similar chemical compounds include avoiding contact with skin and eyes, not breathing dust, and not ingesting the compound . It’s recommended to store the compound in a cool, well-ventilated place .

Propriétés

IUPAC Name |

4-(2-bromobutanoylamino)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO3/c1-2-9(12)10(14)13-8-5-3-7(4-6-8)11(15)16/h3-6,9H,2H2,1H3,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVTXPJWARJYDQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC1=CC=C(C=C1)C(=O)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(2-Bromobutanoyl)amino]benzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

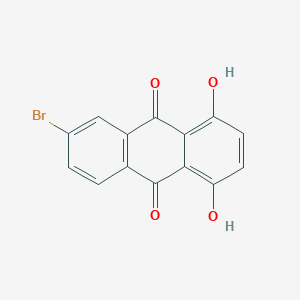

![5-[2-(2-Methoxy-phenyl)-ethyl]-[1,3,4]thiadiazol-2-ylamine](/img/structure/B3122099.png)

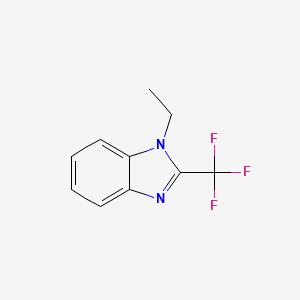

![2-[(5-Methylfuran-2-yl)methylidene]propanedioic acid](/img/structure/B3122111.png)

![3-[(4-Fluoro-2-methylphenyl)carbamoyl]propanoic acid](/img/structure/B3122156.png)